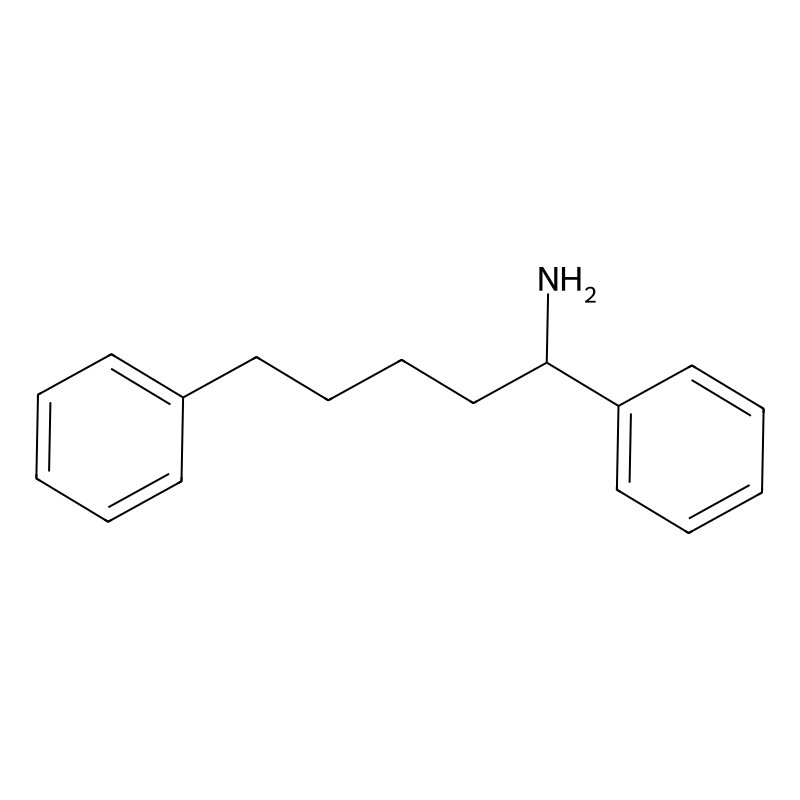1,5-Diphenylpentan-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,5-Diphenylpentan-1-amine is an organic compound characterized by its unique structure, which features a pentane backbone with two phenyl groups attached to the first and fifth carbon atoms. Its molecular formula is . This compound belongs to the class of secondary amines and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
- N-Alkylation: This reaction involves the substitution of hydrogen atoms on the nitrogen atom with alkyl groups, often using alkyl halides.
- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
- Reductive Amination: 1,5-Diphenylpentan-1-amine can be synthesized from ketones or aldehydes through reductive amination processes.
These reactions are significant for synthesizing derivatives and exploring further functionalization.
The synthesis of 1,5-diphenylpentan-1-amine can be achieved through several methods:
- Alkylation of Diphenylmethanamine: Starting from diphenylmethanamine, one can perform alkylation using appropriate alkyl halides under basic conditions.
- Reduction of Ketones: The compound can also be synthesized by reducing ketones or imines derived from phenylacetone.
- Transition-Metal Catalyzed Reactions: Recent advancements in catalysis allow for efficient formation via transition-metal-catalyzed methods, enhancing yield and selectivity .
1,5-Diphenylpentan-1-amine has potential applications in:
- Pharmaceuticals: As a building block for synthesizing various bioactive compounds.
- Materials Science: In the development of polymers or as intermediates in organic synthesis.
- Agriculture: Potential use as a fungicide or pesticide due to structural similarities with other known agrochemicals.
Interaction studies involving 1,5-diphenylpentan-1-amine focus primarily on its reactivity with biological targets. Compounds structurally related to this amine often interact with enzymes or receptors involved in neurotransmission. Preliminary studies suggest that such interactions could lead to modulation of biological pathways relevant to neurodegenerative diseases .
Several compounds share structural similarities with 1,5-diphenylpentan-1-amine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diphenylamine | Aromatic Amine | Known for antioxidant properties; used in agriculture |
| 1,3-Diphenylpropan-2-amine | Secondary Amine | Exhibits different steric effects due to propanol group |
| N,N-Dimethylphenethylamine | Tertiary Amine | Involved in neurotransmitter systems |
| 2-Amino-2-(4-methylphenyl)propan-1-ol | Amino Alcohol | Shows potential as a chiral building block |
Uniqueness of 1,5-Diphenylpentan-1-amine
The uniqueness of 1,5-diphenylpentan-1-amine lies in its specific arrangement of phenyl groups and the pentane backbone. This configuration may influence its reactivity and biological interactions differently than other similar compounds, potentially leading to novel applications in drug discovery and materials science .








